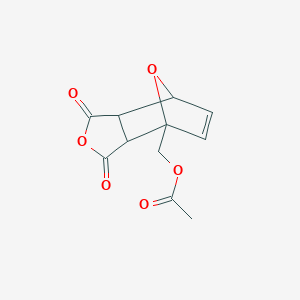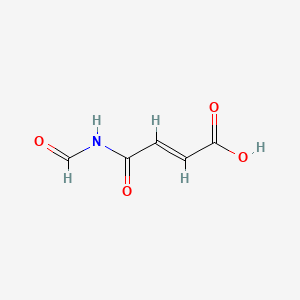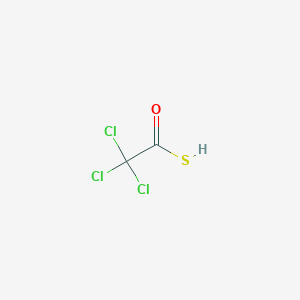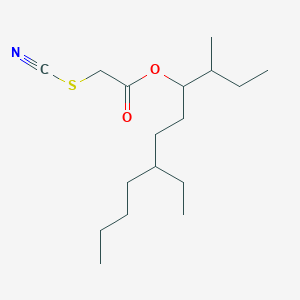
Trilaurylamin-hydrobromid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trilaurylamin-hydrobromid, also known as trilaurylamine hydrobromide, is a chemical compound formed by the reaction of trilaurylamine with hydrobromic acid. It is commonly used in various chemical processes, particularly in the extraction and separation of hydrohalic acids. The compound is known for its ability to form stable ion pairs and its effectiveness in organic diluents.
準備方法
Synthetic Routes and Reaction Conditions
Trilaurylamin-hydrobromid is synthesized by reacting trilaurylamine with hydrobromic acid. The reaction typically occurs in an organic solvent such as chloroform or benzene. The general reaction can be represented as follows:
C36H75N+HBr→C36H75NHBr
The reaction is usually carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with efficient mixing and temperature control systems. The process includes the following steps:
Mixing: Trilaurylamine and hydrobromic acid are mixed in a reactor.
Reaction: The mixture is allowed to react at controlled temperatures.
Separation: The product is separated from the reaction mixture by filtration or centrifugation.
Purification: The crude product is purified by recrystallization or distillation.
化学反応の分析
Types of Reactions
Trilaurylamin-hydrobromid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Complex Formation: It forms complexes with metal ions, which can be used in extraction processes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include chloride, iodide, and thiocyanate ions.
Solvents: Organic solvents such as chloroform, benzene, and nitrobenzene are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, the major products can be trilaurylamine chloride, trilaurylamine iodide, or trilaurylamine thiocyanate.
Complexes: Complexes with metal ions such as copper, zinc, and iron.
科学的研究の応用
Trilaurylamin-hydrobromid has a wide range of applications in scientific research, including:
Chemistry: Used in the extraction and separation of hydrohalic acids and metal ions.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the purification of metals and the production of high-purity chemicals.
作用機序
The mechanism of action of trilaurylamin-hydrobromid involves the formation of stable ion pairs with hydrohalic acids. The compound’s long hydrophobic tail allows it to dissolve in organic solvents, while the hydrophilic head interacts with the hydrohalic acid. This dual nature facilitates the extraction and separation of acids from aqueous solutions.
類似化合物との比較
Similar Compounds
Trioctylamine Hydrobromide: Similar in structure but with shorter alkyl chains.
Triethylamine Hydrobromide: A smaller molecule with different solubility properties.
Triphenylamine Hydrobromide: Contains aromatic rings instead of alkyl chains.
Uniqueness
Trilaurylamin-hydrobromid is unique due to its long alkyl chains, which provide enhanced solubility in organic solvents and improved extraction efficiency. Its ability to form stable ion pairs makes it particularly useful in separation processes.
特性
CAS番号 |
5810-40-2 |
|---|---|
分子式 |
C36H76BrN |
分子量 |
602.9 g/mol |
IUPAC名 |
N,N-didodecyldodecan-1-amine;hydrobromide |
InChI |
InChI=1S/C36H75N.BrH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |
InChIキー |
OTZUEMIREJGJOW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


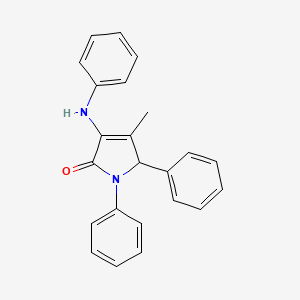

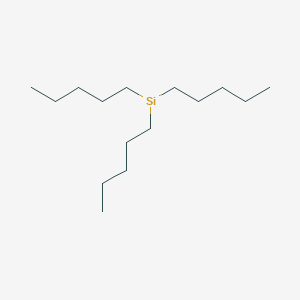

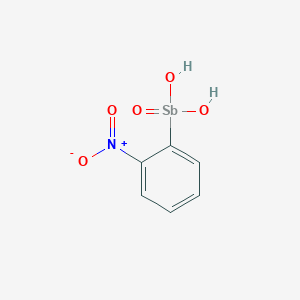
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
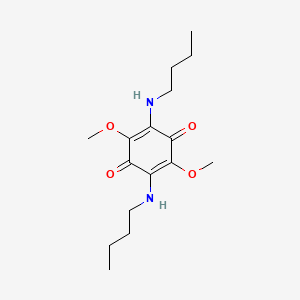
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
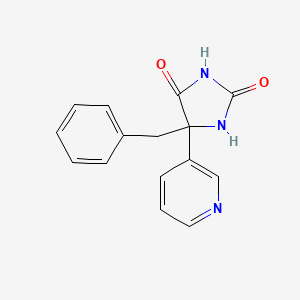
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
